

Titration method for determining the concentration of lanthanum sulfate solution.

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Compound of Interest

Compound Name: *Lanthanum sulfate nonahydrate*

CAS No.: *10294-62-9*

Cat. No.: *B576552*

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Application Note: High-Precision Determination of Lanthanum Sulfate Concentration via Complexometric Titration

Executive Summary

This guide details the protocol for the quantitative determination of Lanthanum Sulfate () in aqueous solution. The method utilizes complexometric titration with Ethylenediaminetetraacetic acid (EDTA) at a controlled pH of 5.5, using Xylenol Orange as the metallochromic indicator. This approach offers high specificity for lanthanides over alkali earth metals and provides a sharp endpoint transition from red-violet to lemon-yellow.

Key Advantages:

- High Precision: Relative Standard Deviation (RSD) < 0.5% when properly standardized.
- Self-Validating: The use of Zinc Oxide (ZnO) primary standard under identical pH conditions eliminates indicator error.

- Cost-Effective: rapid execution without the need for ICP-MS or AAS for routine concentration checks.

Scientific Principle

The determination relies on the formation of a stable 1:1 chelate complex between the Lanthanum ion (

) and the EDTA anion (

).

The Reaction Mechanism: Lanthanum forms a highly stable complex with EDTA (

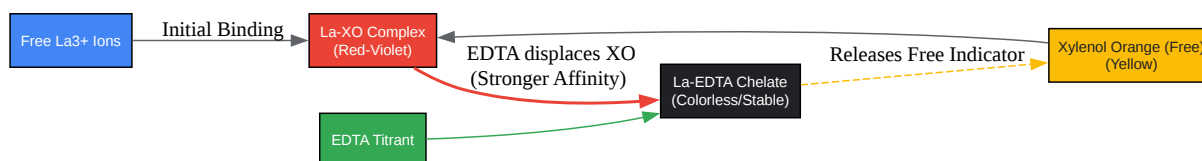
). However, the reaction is pH-dependent.[1] At pH < 4, the conditional stability constant is too low; at pH > 7, Lanthanum precipitates as

. Therefore, a pH of 5.0–6.0 is critical.

The Indicator System (Xylenol Orange): Xylenol Orange (XO) acts as a competitive ligand.

- Before Titration: A small fraction of binds to XO, forming a Red-Violet complex.
- During Titration: EDTA is added.[1][2][3][4][5] Since the La-EDTA bond is stronger than the La-XO bond, EDTA strips the Lanthanum from the indicator.
- Endpoint: When all is chelated by EDTA, the XO is released in its free form. At pH 5.5, free XO is Lemon-Yellow.

Visualizing the Reaction Logic



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Figure 1: Competitive binding mechanism between Xylenol Orange and EDTA for Lanthanum ions.

Reagents and Equipment

Critical Reagent Quality: Use Analytical Grade (AR) or higher.

Reagent	Concentration	Preparation / Notes
EDTA Disodium Salt	0.05 M	Dissolve 18.61 g in 1 L deionized water.
Zinc Oxide (Standard)	Primary Std.	Dry at 110°C for 2 hours before weighing.
Buffer Solution	pH 5.5	Dissolve 200 g Hexamethylenetetramine (Hexamine) in 100 mL water; add HCl to adjust pH to 5.5.
Xylenol Orange	0.1% (w/v)	Dissolve 0.1 g in 100 mL water.[6] Shelf life: 2 weeks.
Hydrochloric Acid	1:1 (v/v)	For dissolving Zinc Oxide.
Lanthanum Sulfate	Sample	The solution to be tested.

Equipment:

- Class A Burette (50 mL, 0.1 mL graduations).
- Analytical Balance (0.1 mg precision).
- pH Meter (calibrated at pH 4.0 and 7.0).
- Magnetic Stirrer with white background plate (crucial for visualizing yellow endpoint).

Experimental Protocols

Protocol A: Standardization of EDTA (Self-Validation)

Why this is mandatory: EDTA salts are hydrated and not primary standards. We use Zinc Oxide because it titrates with EDTA at the exact same pH (5.5) and indicator (Xylenol Orange) as Lanthanum.^[7] This cancels out any "indicator blank" error.

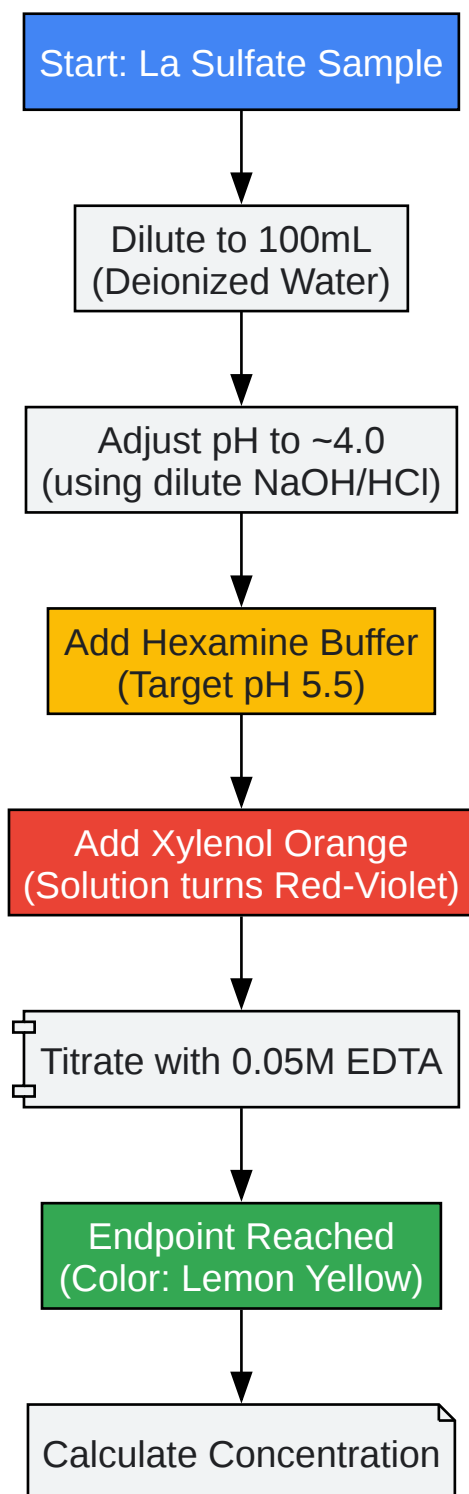
- Weigh accurately ~0.10 g of dried Zinc Oxide (ZnO) into a 250 mL Erlenmeyer flask.
- Add 2 mL of 1:1 HCl to dissolve the ZnO completely.
- Add 50 mL of deionized water.
- Add 1M NaOH dropwise until the solution is neutral (check with pH paper or meter).
- Add 5 mL of Hexamine Buffer (pH 5.5).
- Add 3-4 drops of Xylenol Orange indicator. Solution turns Red-Violet.
- Titrate with 0.05 M EDTA solution until the color changes sharply to Lemon-Yellow.
- Calculation:

Protocol B: Direct Titration of Lanthanum Sulfate

- Sample Prep: Pipette a specific volume () of Lanthanum Sulfate solution (containing approx. 100–150 mg of La) into a 250 mL flask.
- Dilution: Dilute to ~100 mL with deionized water.
- pH Adjustment: Check pH. If highly acidic (from sulfate production), neutralize with dilute NaOH to pH ~4.
- Buffering: Add 5 mL of Hexamine Buffer (pH 5.5). Verify pH is between 5.0 and 6.0.^{[1][2][3][8]}
- Indicator: Add 3-4 drops of Xylenol Orange. The solution must turn Red-Violet.
 - Note: If solution is yellow, pH is too low or no La is present.

- Note: If precipitate forms, pH is too high.
- Titration: Titrate with Standardized EDTA (from Protocol A) with constant stirring.
- Endpoint: Stop immediately when the color shifts from Red-Violet to Lemon-Yellow.
- Blank: Perform a blank titration (buffer + indicator only) to determine any trace consumption ().

Workflow Diagram



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Figure 2: Step-by-step workflow for the titration of Lanthanum Sulfate.

Data Analysis & Calculations

Stoichiometry:

- 1 mole of EDTA reacts with 1 mole of

.

- Crucial: Lanthanum Sulfate is

.^[9]^[10]

- 1 mole of

yields 2 moles of

.

- Therefore, 2 moles of EDTA

1 mole of

.

Step 1: Calculate Moles of EDTA consumed

Step 2: Calculate Moles of Lanthanum Sulfate

Step 3: Calculate Concentration (Molarity)

Step 4: Calculate Concentration (g/L)

- Molar Mass (

) of Anhydrous

= 566.0 g/mol ^[10]

- Molar Mass (

) of Nonahydrate

= 728.1 g/mol

Troubleshooting & Critical Control Points

Issue	Probable Cause	Corrective Action
Fading Endpoint	pH drift during titration.	Formation of La-EDTA releases . Ensure Hexamine buffer capacity is sufficient. Re-check pH at endpoint.
No Color Change (Stays Yellow)	pH too low (< 4.0).[4]	The La-XO complex requires pH > 5 to form. Add dilute ammonia/NaOH.
Precipitation	pH too high (> 7.0).	Lanthanum Hydroxide forms. [10] Acidify and re-buffer to pH 5.5.
Sluggish Endpoint	Cold solution.	Reaction kinetics are generally fast, but if sluggish, heat sample to 40°C.
Interference	Presence of , .	These metals also titrate.[5] Masking agents (e.g., Ascorbic acid for Fe) or pre-separation required if impurities are suspected.

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